Cetirizine Impurity C dihydrochloride

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is the systematic process of identifying and quantifying the impurities present in an API. numberanalytics.comglobalpharmatek.com This process is of paramount importance for several reasons. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of a pharmaceutical product. numberanalytics.combiomedres.us Some impurities may have toxic or mutagenic properties, posing a direct risk to patient health. biomedres.us Furthermore, impurities can affect the stability of the drug substance, potentially leading to degradation and a decrease in the drug's effectiveness over its shelf life. globalpharmatek.comlongdom.org

A thorough impurity profile provides a comprehensive understanding of the potential degradation pathways and by-products associated with the manufacturing process. globalpharmatek.com This knowledge is crucial for process optimization, allowing manufacturers to adjust parameters to minimize the formation of impurities. globalpharmatek.com By establishing a detailed impurity profile, pharmaceutical companies can ensure the consistency and quality of their products from batch to batch, which is a fundamental requirement for regulatory approval. longdom.orgresearchgate.net

Regulatory Imperatives for Impurity Control in Drug Substances

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in drug substances. numberanalytics.comlongdom.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities worldwide. industrialpharmacist.com

Key ICH guidelines relevant to impurity control include:

ICH Q3A(R2): This guideline focuses on impurities in new drug substances, outlining the thresholds for reporting, identifying, and qualifying impurities. premier-research.comich.orgeuropa.eu

ICH Q3B(R2): This guideline addresses impurities in new drug products, including degradation products that may form during the product's shelf life. premier-research.comich.orgfda.goveuropa.eu

ICH Q3C: This guideline provides limits for residual solvents in pharmaceutical products. industrialpharmacist.comeuropa.eu

ICH M7: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. industrialpharmacist.compremier-research.com

These regulatory frameworks mandate that any impurity present above a certain threshold must be identified and, in many cases, its biological safety must be evaluated through a process known as qualification. ich.org Adherence to these guidelines is essential for obtaining marketing authorization and ensuring the continued safety and quality of pharmaceutical products. europa.eueuropa.eugmp-compliance.org

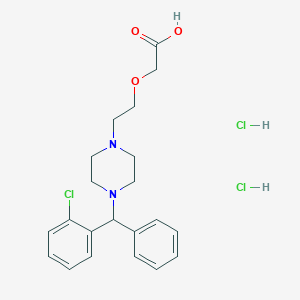

Structure

2D Structure

Properties

Molecular Formula |

C21H27Cl3N2O3 |

|---|---|

Molecular Weight |

461.8 g/mol |

IUPAC Name |

2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H |

InChI Key |

MUZLUPGCGALIKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl.Cl |

Origin of Product |

United States |

Cetirizine Impurity C Dihydrochloride: a Specific Chemical Entity in Academic Inquiry

Nomenclature and Chemical Synonyms in Pharmacopoeial Contexts

Cetirizine (B192768) Impurity C Dihydrochloride (B599025) is recognized by various names and identifiers across different pharmacopoeias and chemical databases. The systematic naming and assignment of synonyms are essential for unambiguous scientific communication and regulatory compliance.

The most common and officially recognized names for this impurity include Cetirizine EP Impurity C and 2-Chlorocetirizine (B600803) . synzeal.comsynzeal.com The European Pharmacopoeia (EP) specifically lists it as Cetirizine EP Impurity C. synzeal.com The United States Pharmacopeia (USP) also acknowledges this compound, often referring to it as 2-Chloro Cetirizine. synzeal.com

Chemically, it is described as (RS)-2-[2-[4-[(2-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid. synzeal.com This name precisely defines its molecular structure. The "dihydrochloride" suffix indicates that the molecule is salified with two equivalents of hydrochloric acid. nih.govanaxlab.com This is a common practice for amine-containing pharmaceuticals to enhance their stability and solubility.

A variety of synonyms are used in scientific literature and by chemical suppliers. These include:

2-[2-[4-[(2-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid pharmaffiliates.com

Cetirizine 2-Chloro impurity dihydrochloride biosynth.combiosynth.com

Cetirizine 2-Chloro Analog glppharmastandards.com

2-(2-(4-((2-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride anaxlab.com

The Chemical Abstracts Service (CAS) has assigned the number 83881-59-8 to the free base form of Cetirizine Impurity C. synzeal.comsynzeal.compharmaffiliates.comglppharmastandards.com Different CAS numbers may be associated with its hydrochloride salts. glppharmastandards.com

The following table summarizes the key nomenclature for Cetirizine Impurity C Dihydrochloride:

| Name Type | Name |

| Pharmacopoeial Name (EP) | Cetirizine EP Impurity C |

| Pharmacopoeial Name (USP) | 2-Chloro Cetirizine |

| Systematic (IUPAC) Name | (RS)-2-[2-[4-[(2-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid |

| Common Synonym | 2-[2-[4-[(2-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid |

| CAS Number (Free Base) | 83881-59-8 |

Contextualization within Cetirizine Dihydrochloride Manufacturing Processes

The formation of this compound is intrinsically linked to the synthesis of Cetirizine Dihydrochloride. Impurities in a drug substance can arise from various sources, including the starting materials, intermediates, and by-products of the chemical reactions involved in the manufacturing process.

The synthesis of Cetirizine typically involves the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable two-carbon side chain precursor. A common method for introducing the ethoxyacetic acid moiety is through the alkylation of the piperazine (B1678402) nitrogen with an halo-acetic acid derivative, such as sodium chloroacetate. google.com

The key starting material for the synthesis of the piperazine core is often (4-chlorophenyl)(phenyl)methanol, also known as 4-chlorobenzhydrol. researchgate.netindiamart.commatrix-fine-chemicals.com The presence of isomeric impurities in this starting material can lead to the formation of corresponding impurities in the final Cetirizine product.

Specifically, the formation of Cetirizine Impurity C, which has a chlorine atom at the 2-position of the phenyl ring instead of the 4-position, is attributed to the presence of the isomeric impurity (2-chlorophenyl)(phenyl)methanol (B1220009) in the (4-chlorophenyl)(phenyl)methanol starting material. If this isomeric impurity is present, it will react in the same manner as the intended starting material, leading to the formation of 2-chlorocetirizine (Cetirizine Impurity C).

The general synthetic route leading to the potential formation of Cetirizine Impurity C can be outlined as follows:

Formation of the Piperazine Intermediate: (2-chlorophenyl)(phenyl)methanol reacts with piperazine to form 1-[(2-chlorophenyl)phenylmethyl]piperazine.

Alkylation: The resulting piperazine derivative is then alkylated with a reagent like 2-chloroethanol, followed by oxidation, or more directly with an halo-acetic acid derivative to introduce the ethoxyacetic acid side chain. google.com

This sequence of reactions, when starting with the isomeric impurity, results in the formation of Cetirizine Impurity C. The control of this impurity, therefore, relies heavily on the purity of the (4-chlorophenyl)(phenyl)methanol raw material. Pharmacopoeial monographs for Cetirizine Dihydrochloride set strict limits on the levels of this and other impurities to ensure the safety and efficacy of the drug product. shimadzu.com

Elucidation of Formation Pathways and Mechanistic Origins

Process-Related Formation Mechanisms in Cetirizine (B192768) Synthesis

The synthesis of cetirizine is a multi-step process, and like many complex organic syntheses, it can inadvertently lead to the generation of process-related impurities. nih.gov These are substances that are formed as byproducts of the chemical reactions or arise from the starting materials and reagents used.

The core synthesis of cetirizine often involves the alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with a suitable two-carbon chain containing a carboxylic acid or a precursor group. researchgate.netgpatindia.com One of the key reactions is the condensation of 2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol with a haloacetic acid derivative, such as sodium chloroacetate, in the presence of a base. google.com

During this alkylation step, if there are variations in reaction stoichiometry or localized concentration gradients, a competing reaction can occur. Instead of the desired mono-alkylation, a second molecule of the cetirizine ethanolic precursor can react with the already formed cetirizine, leading to the formation of a dimeric impurity. While not explicitly named Impurity C in all literature, this type of byproduct formation highlights a plausible pathway for complex impurities.

A study identified two new process-related impurities in cetirizine dihydrochloride (B599025), one of which was characterized as (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid. ijsrset.comijsrset.com This impurity's formation is proposed to occur when the cetirizine molecule itself reacts with another molecule of the ethanolic intermediate under the reaction conditions. ijsrset.com

Table 1: Key Reaction and Potential Byproduct Formation

| Reactants | Desired Product (Cetirizine) | Potential Byproduct (Dimeric Impurity) |

| {2-[4-(α-phenyl-p-chlorobenzyl)piperazin-1-yl]}ethanol + Sodium Chloroacetate | (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid |

This interactive table outlines a key reaction step in cetirizine synthesis and a potential dimeric byproduct.

The purity of the starting materials is a cornerstone of a clean synthetic process. Impurities present in the initial reactants can be carried through the synthesis and may even participate in side reactions, leading to the formation of new impurities.

For instance, in the synthesis of cetirizine, if the key starting material sodium monochloroacetate contains sodium dichloroacetate (B87207) as an impurity, this can lead to the formation of an impurity designated as Impurity-I in one study. ijsrset.com The sodium dichloroacetate can react with the intermediate {2-[4-(α-phenyl-p-chlorobenzyl)piperazin-1-yl]}ethanol to form this specific impurity. ijsrset.com While this example does not directly name Cetirizine Impurity C, it illustrates the principle of how starting material impurities can deviate the reaction pathway.

The conditions under which a chemical reaction is carried out play a significant role in determining the product's purity. Parameters such as temperature, solvent, catalyst, and pH can influence the rate of the desired reaction versus the rates of competing side reactions that generate impurities.

In the synthesis of cetirizine, the choice of solvent and base is critical. The use of aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) has been reported. google.com However, improper control of reaction conditions in these solvents can lead to the formation of undesired byproducts. For example, some processes have been shown to result in the formation of unacceptable betainic impurities, which arise from the alkylation of the tertiary nitrogen atoms in the piperazine (B1678402) ring. google.com

The reaction temperature is another crucial factor. Elevated temperatures can provide the activation energy for undesired side reactions to occur, thus increasing the impurity profile. A study on the synthesis of cetirizine highlighted that heating the reaction mixture of the ethanolic precursor and sodium dichloroacetate at 55-60°C led to the formation of a specific impurity. ijsrset.com

Table 2: Influence of Reaction Parameters on Impurity Formation

| Parameter | Condition | Potential Outcome |

| Solvent | Use of certain aprotic dipolar solvents without proper control. google.com | Increased formation of betainic impurities. google.com |

| Temperature | Elevated temperatures (e.g., 55-60°C). ijsrset.com | Can promote side reactions leading to byproducts. ijsrset.com |

| Base | Type and amount of base used. | Can influence the selectivity of the alkylation reaction. |

| Reactant Purity | Presence of impurities like sodium dichloroacetate in sodium monochloroacetate. ijsrset.com | Formation of corresponding process-related impurities. ijsrset.com |

This interactive table summarizes the impact of various reaction conditions on the impurity profile of cetirizine.

Investigation of Potential Degradation Pathways Yielding Cetirizine Impurity C Dihydrochloride

Beyond the synthesis process, impurities can also form due to the degradation of the active pharmaceutical ingredient over time or under stress conditions. The chemical stability of cetirizine is therefore a key area of investigation.

Cetirizine has been shown to be susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis. nih.gov One of the major degradation pathways for cetirizine is oxidation. researchgate.netnih.gov Studies have shown that cetirizine can be oxidized to form cetirizine N-oxide, particularly in the presence of oxidizing agents like hydrogen peroxide or even atmospheric oxygen, especially in formulations containing excipients like polyethylene (B3416737) glycol (PEG) that can form peroxide intermediates. researchgate.net The pH of the medium significantly influences this oxidation process. researchgate.net

While the primary reported oxidation product is the N-oxide, the potential for other oxidative degradation products exists. researchgate.net Furthermore, interactions with excipients in a formulation can lead to the formation of ester-based impurities through transesterification between the carboxylic acid moiety of cetirizine and polyols like sorbitol and glycerol. researchgate.net

Although direct evidence from the searched literature explicitly detailing the formation of this compound through degradation is limited, the general susceptibility of the cetirizine molecule to oxidative and hydrolytic degradation suggests that under specific conditions, pathways leading to various degradation products, including potentially Impurity C, could exist. researchgate.netmdpi.com Further research focusing on the forced degradation of cetirizine and the structural elucidation of the resulting degradants would be necessary to definitively confirm this pathway.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Impurity Profiling and Separation

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of pharmaceutical impurities. It allows for the separation of individual components from a complex mixture, enabling their identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of cetirizine (B192768) and its impurities. iosrphr.org The development of a robust and reliable HPLC method is a multi-faceted process involving the careful selection of columns, mobile phases, and elution conditions to achieve optimal separation.

Reverse-Phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the analysis of cetirizine and its related compounds. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

A variety of RP-HPLC columns have been successfully utilized for this purpose. The most common stationary phase is octadecyl silane (B1218182) (C18 or ODS), which provides excellent retention and resolution for cetirizine and its impurities. researchgate.netnih.govijapbc.com Octyl silane (C8) columns are also used and can offer different selectivity compared to C18 columns. nih.gov The choice between C8 and C18 depends on the specific requirements of the separation, with C18 generally providing greater retention for non-polar compounds. In some specialized applications, such as modernizing USP methods, Hydrophilic Interaction Chromatography (HILIC) has been explored as an alternative to conventional reversed-phase chemistry. waters.com

The table below summarizes various column chemistries reported in the literature for the analysis of cetirizine impurities.

| Stationary Phase | Column Brand/Type | Dimensions | Particle Size | Source |

| C18 | Hypersil BDS C18 | 250 x 4.6 mm | 5 µm | researchgate.netnih.gov |

| C18 | Symmetry C18 | Not Specified | Not Specified | nih.gov |

| C18 | Symmetry shield RP-18 | 250 x 4.6 mm | 5 µm | ijsrset.com |

| C18 | Thermo Hypersil C18 | 250 x 4.6 mm | 5 µm | ijapbc.com |

| C18 | Phenomenex Gemini C18 | 250 x 4.6 mm | 5 µm | asianpharmtech.com |

| C18 | CLC-ODS | 250 x 4.6 mm | 5 µm | internationalscholarsjournals.com |

| C8 | Eclipse XDB C8 | 150 x 4.6 mm | 5 µm | nih.gov |

The composition of the mobile phase is a critical parameter in HPLC method development, as it directly influences retention times, resolution, and peak shape. For the separation of cetirizine and its impurities, mobile phases typically consist of an aqueous component (often a buffer) and an organic modifier.

Mobile Phase Components:

Aqueous Phase: Buffered solutions are used to control the pH and the ionization state of the analytes, which is crucial for achieving reproducible retention times and good peak shapes. Common buffers include phosphate (B84403) buffers (e.g., potassium dihydrogen phosphate, sodium phosphate monobasic) and ammonium (B1175870) acetate. researchgate.netnih.govnih.govnih.gov The pH is often adjusted to an acidic or neutral range (e.g., pH 2.3 to 7.0) to ensure the compounds are in a single ionic form. nih.govmolnar-institute.com

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used to modulate the elution strength of the mobile phase. researchgate.netnih.govasianpharmtech.com The ratio of the organic modifier to the aqueous buffer is adjusted to achieve the desired retention times.

Ion-Pair Reagents: In some methods, an ion-pairing reagent such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) is added to the mobile phase. ijsrset.com This reagent forms a neutral ion pair with charged analytes, improving their retention and peak shape on a reverse-phase column.

Elution Strategies:

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. This approach is simpler but may not be suitable for separating complex mixtures with a wide range of polarities. ijapbc.comnih.gov

Gradient Elution: This strategy involves changing the composition of the mobile phase during the analytical run, typically by increasing the proportion of the organic modifier. ijsrset.comasianpubs.org Gradient elution is highly effective for impurity profiling as it allows for the separation of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe. ijsrset.com

The table below provides examples of mobile phase compositions and elution modes used in published methods.

| Aqueous Component | Organic Modifier(s) | Other Additives | Elution Mode | Source |

| 0.05 M Dihydrogen Phosphate (pH 5.5) | Acetonitrile, Methanol, THF | - | Isocratic | researchgate.netnih.gov |

| 50 mM KH₂PO₄ (pH 3.5) | Acetonitrile | - | Isocratic | nih.gov |

| Tetrabutylammonium hydrogen sulfate & sodium phosphate monobasic buffer (pH 2.7) | Methanol | - | Gradient | ijsrset.com |

| 0.2 M K₂HPO₄ (pH 7.0) | Acetonitrile | - | Isocratic | nih.gov |

| 0.05 v/v % Perchloric acid (pH ~2.3) | Methanol | - | Gradient | molnar-institute.com |

| 10 mM Ammonium Acetate | Methanol | - | Isocratic | nih.gov |

For impurities that are present at very low levels or require definitive identification, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool. This hyphenated technique offers superior selectivity and sensitivity compared to HPLC with UV detection alone.

LC-MS/MS, particularly with a triple quadrupole mass spectrometer, is used for highly selective quantification. nih.gov The method operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov In this mode, a specific precursor ion (the molecular ion of the target analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity ([M+H]+ → product ion), significantly reducing background noise and enhancing sensitivity. For instance, a method for cetirizine quantification used the transition m/z 389 → 201 for detection. nih.gov

Furthermore, LC with high-resolution mass spectrometry (e.g., Orbitrap) or tandem mass spectrometry with electrospray ionization (LC-ESI/MSn) is invaluable for the structural elucidation of unknown impurities. ijsrset.comasianpubs.org By analyzing the fragmentation patterns of an impurity, its chemical structure can be proposed or confirmed. asianpubs.org This is a regulatory requirement for any impurity found above the identification threshold of 0.10%. ijsrset.com

Capillary electrophoresis (CE) is another separation technique with potential applications in pharmaceutical impurity analysis. CE separates ions based on their electrophoretic mobility, which is dependent on the charge and size of the molecule. This separation mechanism is orthogonal to that of reverse-phase HPLC, making it a valuable alternative or complementary technique. While literature specifically detailing the use of CE for the analysis of Cetirizine Impurity C is limited, methods have been reported for the determination of the parent drug, cetirizine dihydrochloride (B599025). nih.gov This suggests that CE could be adapted for impurity profiling, potentially offering advantages in resolving impurities that are difficult to separate by HPLC.

High-Performance Liquid Chromatography (HPLC) Method Development

Method Validation Parameters and Compliance with International Conference on Harmonisation (ICH) Guidelines

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The ICH Q2(R1) guideline provides a framework for validating analytical procedures. ich.org For an impurity method, the key validation characteristics include specificity, linearity, accuracy, precision, limit of quantification (LOQ), and limit of detection (LOD).

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. ich.org This is typically demonstrated by spiking the drug substance with known impurities and showing that they are all well-separated from each other and from the main peak. nih.govich.org Peak purity analysis using a photodiode array (PDA) detector can also support specificity. nih.gov

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. iosrphr.org For impurity quantification, linearity is typically established from the reporting limit up to 120% of the specification limit. nih.gov A linear relationship is confirmed by a high correlation coefficient (r²), typically >0.999. nih.gov

Accuracy: This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org For impurity analysis, accuracy is assessed by performing recovery studies on samples spiked with known amounts of the impurity. ijapbc.com Acceptance criteria for recovery are usually in the range of 98-102%. iosrphr.org

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations due to different days, different analysts, or different equipment. nih.govich.org Precision is reported as the relative standard deviation (RSD) of a series of measurements, with acceptance criteria typically being less than 2% or 5%, depending on the concentration level. nih.govasianpharmtech.com

Limit of Quantification (LOQ) and Limit of Detection (LOD):

LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov

LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for ensuring that the method is sensitive enough to control impurities at the required low levels. For cetirizine impurities, reported LOQ values are often in the sub-microgram per milliliter range, for example, 0.25 µg/mL. nih.gov

The following table summarizes typical validation parameters and acceptance criteria for an impurity quantification method.

| Validation Parameter | Measurement | Typical Acceptance Criteria | Source |

| Specificity | Resolution between peaks, Peak purity | Resolution > 2, No interference at the retention time of the analyte | iosrphr.orgnih.gov |

| Linearity | Correlation Coefficient (r²) | r² ≥ 0.999 | nih.govnih.gov |

| Accuracy | % Recovery of spiked impurity | 98.0% - 102.0% | iosrphr.org |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (% RSD) | % RSD ≤ 2.0% | nih.govwaters.com |

| Limit of Quantification (LOQ) | Concentration (e.g., µg/mL) | Signal-to-Noise ratio of 10:1, demonstrated with adequate precision | nih.govnih.gov |

| Limit of Detection (LOD) | Concentration (e.g., µg/mL) | Signal-to-Noise ratio of 3:1 | nih.govinternationalscholarsjournals.com |

Specificity and Selectivity Studies for Cetirizine Impurity C Dihydrochloride

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this involves demonstrating that the analytical signal is solely attributable to this impurity and not influenced by the cetirizine API, other impurities, degradation products, or matrix components.

Forced degradation studies are a cornerstone of establishing specificity. In these studies, cetirizine is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. An HPLC method is then developed to demonstrate that this compound can be fully resolved from any potential degradants. Research has shown that under various stress conditions, including exposure to 0.1 M HCl, 0.1 M NaOH, and 1% H₂O₂, analytical methods can successfully separate the peak of this compound from the peaks of the parent drug and other induced degradation products, thus confirming the method's specificity. The separation is typically achieved on a C18 or similar reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For related impurities in cetirizine, including Impurity C, HPLC methods have been developed with high sensitivity. Studies have reported LOD and LOQ values for cetirizine related impurities to be in the ranges of 0.08–0.26 µg/mL and 0.28–0.86 µg/mL, respectively. These low limits are essential for ensuring that even trace amounts of this compound can be accurately monitored, adhering to the stringent regulatory requirements for impurity control.

| Parameter | Value Range (for Cetirizine related impurities) |

| Limit of Detection (LOD) | 0.08 - 0.26 µg/mL |

| Limit of Quantification (LOQ) | 0.28 - 0.86 µg/mL |

Linearity and Calibration Range Assessment

Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, a linear relationship between the detector response (e.g., peak area in HPLC) and the concentration of the impurity is established.

Typically, a series of solutions of this compound at different concentrations are prepared and analyzed. The resulting data are then subjected to linear regression analysis. For cetirizine related impurities, calibration curves have been shown to be linear over a concentration range of 1-4 µg/mL. A high correlation coefficient (r²), typically greater than 0.99, is a key indicator of a strong linear relationship.

| Parameter | Typical Range | Correlation Coefficient (r²) |

| Linearity Range | 1 - 4 µg/mL | > 0.99 |

Precision and Accuracy Evaluations

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

Precision studies for the analysis of cetirizine impurities are conducted at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). Accuracy is typically assessed through recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage of the recovered analyte is determined. For the analysis of related substances in cetirizine, methods have demonstrated good precision with RSD values well within the accepted limits (typically ≤ 2%) and high accuracy with recovery rates often between 98% and 102%.

| Validation Parameter | Acceptance Criteria |

| Precision (RSD) | ≤ 2% |

| Accuracy (Recovery) | 98.0% - 102.0% |

Robustness and System Suitability Testing Methodologies

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in mobile phase pH, organic modifier composition, column temperature, and flow rate. Studies have shown that slight changes in the pH of the mobile phase can affect the resolution of Cetirizine Impurity C from the main cetirizine peak, highlighting the importance of this parameter in method control. ijpsr.com

System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately. Key system suitability parameters include resolution, tailing factor, theoretical plates, and repeatability of replicate injections. For the analysis of cetirizine impurities, the resolution between the impurity peak and the main drug peak is a critical parameter to ensure accurate quantification.

Application of Pharmacopoeial Analytical Methods for this compound (e.g., USP, EP)

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for Cetirizine Hydrochloride that include tests for related compounds. usp.org Cetirizine Related Compound C is listed as a specified impurity in these pharmacopoeias. The monographs typically outline the chromatographic conditions for the separation and control of this and other impurities.

The pharmacopoeial methods often utilize a reversed-phase HPLC approach with a C18 column and a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile. The methods specify the relative retention times for the known impurities to aid in their identification. The acceptance criteria for each specified impurity, including Cetirizine Related Compound C, are also defined in the monographs, ensuring that the levels of these impurities in the API are below the established safety thresholds. Pharmaceutical manufacturers are required to follow these pharmacopoeial methods or demonstrate that their in-house methods are equivalent or superior to the official ones.

Isolation and Comprehensive Structural Elucidation

Preparative Chromatography Techniques for Impurity Isolation from Complex Matrices

The initial and most critical step in characterizing an unknown impurity is its isolation from the bulk active pharmaceutical ingredient and other related substances. Preparative High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, valued for its high resolution and efficiency in separating components from complex mixtures. ijsrset.com

In the context of cetirizine (B192768), process-related impurities are often present at levels below 0.15%. ijsrset.com To obtain a sufficient quantity of Cetirizine Impurity C for comprehensive structural analysis, crude samples of cetirizine dihydrochloride (B599025) are subjected to preparative HPLC. The method involves scaling up an analytical HPLC method, where chromatographic conditions are optimized for resolution and loadability. A typical approach would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. The separation is based on the differential partitioning of the components between the stationary and mobile phases. helixchrom.comnih.gov

Fractions are collected as the eluent exits the detector, and those corresponding to the impurity's peak are pooled. The solvent is then removed, typically through evaporation under reduced pressure, to yield the isolated impurity in a purified form, ready for spectroscopic characterization. The purity of the isolated fraction is often confirmed to be ≥95% before proceeding with structural elucidation. ijsrset.com

Spectroscopic Characterization Approaches for Structural Confirmation

Once isolated, the impurity undergoes a suite of spectroscopic analyses to determine its molecular structure. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise arrangement of atoms and their connectivity.

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. The chemical name for the free base of Cetirizine Impurity C is 1-[(4-chlorophenyl)phenylmethyl]piperazine. asianpubs.org Analysis of its ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For 1-[(4-chlorophenyl)phenylmethyl]piperazine, the spectrum would show characteristic signals for the aromatic protons on both the chlorinated and non-chlorinated phenyl rings, a distinct singlet for the methine proton (CH group connecting the two rings and the piperazine), and signals for the methylene protons of the piperazine (B1678402) ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would display signals for the aromatic carbons, the unique methine carbon, and the carbons of the piperazine ring.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY identifies proton-proton (H-H) couplings, helping to map out adjacent protons within the phenyl rings.

HSQC correlates directly bonded proton and carbon atoms (C-H), allowing for the definitive assignment of which proton is attached to which carbon.

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular skeleton, such as connecting the methine proton to the carbons of the phenyl rings and the piperazine moiety.

The collective data from these experiments provide conclusive evidence for the proposed structure.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| Methine (CH) | ~4.2 | ~75 | Aromatic C, Piperazine C |

| Phenyl (C₆H₅) | 7.2-7.4 | 127-142 | Methine C |

| Chlorophenyl (C₆H₄Cl) | 7.2-7.4 | 128-141 | Methine C |

| Piperazine (CH₂) | ~2.4 | ~54 | Methine C |

| Piperazine (CH₂) | ~2.8 | ~46 | - |

HRMS is employed to determine the elemental formula of the impurity with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For Cetirizine Impurity C, the analysis confirms the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉ClN₂ |

| Ionization Mode | Electrospray (ESI+) |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass (m/z) | 287.1315 |

| Measured Mass (m/z) | Within 5 ppm of calculated mass |

Confirmation through Targeted Synthesis and Co-injection Studies

While spectroscopic data provides a robust structural hypothesis, the gold standard for impurity confirmation is a targeted synthesis of the proposed structure followed by direct comparison with the isolated material. ijsrset.com

The synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine is well-established and can be achieved by reacting 4-chlorobenzhydryl chloride with piperazine in the presence of a base and a suitable solvent system. asianpubs.orgchemicalbook.com One reported method involves refluxing 1-chloro-4-(chloro-phenyl-methyl)-benzene with an excess of anhydrous piperazine, potassium carbonate, and potassium iodide in butanone for several hours. chemicalbook.com After workup and purification, the synthetic compound is obtained.

To confirm the identity, a co-injection study is performed. This involves mixing the isolated impurity with the newly synthesized reference standard and injecting the mixture into an HPLC system using the same method that initially detected the impurity. If the isolated impurity and the synthetic standard are identical, they will elute at the exact same retention time and appear as a single, sharp, symmetrical peak. This co-elution provides unequivocal confirmation of the impurity's structure. ijsrset.com

Impurity Profiling and Control Strategies in Pharmaceutical Development

Risk Assessment Methodologies for Process-Related Impurities

The management of pharmaceutical impurities is guided by a systematic and proactive approach to quality risk management, as outlined in the International Council for Harmonisation (ICH) Q9 guideline. ideagen.comeuropa.eu This framework is essential for identifying, analyzing, and evaluating potential risks to product quality. ideagen.com For process-related impurities like Cetirizine (B192768) Impurity C dihydrochloride (B599025), a thorough risk assessment is not merely a regulatory requirement but a fundamental component of ensuring the final product's quality and safety. nih.govsciencescholar.us

The initial step in risk assessment is the identification of potential impurities. This involves a comprehensive analysis of the synthetic route, starting materials, intermediates, reagents, and reaction conditions. nih.govacs.org Different synthetic pathways for an API can lead to different impurity profiles, making a detailed understanding of the specific manufacturing process crucial. nih.gov Tools such as process mapping and fishbone (Ishikawa) diagrams can be employed to systematically identify all potential sources of impurities. raps.org

Once potential impurities are identified, a risk analysis is conducted to estimate the risk associated with each impurity. This involves considering the probability of the impurity's occurrence and the severity of its potential harm. For process-related impurities, this includes evaluating the likelihood of their formation and carryover into the final API. acs.org The toxicological data of the impurity, if available, plays a significant role in determining the severity. In the absence of specific data, in silico toxicological predictions can be utilized. gradientcorp.com

The final step is risk evaluation, where the identified and analyzed risks are compared against established risk acceptance criteria. ideagen.com This helps in determining the significance of the risk and whether it requires mitigation. The level of effort, formality, and documentation of the risk management process should be commensurate with the level of risk. ideagen.com A comprehensive risk assessment report for potential impurities in cetirizine dihydrochloride demonstrates a strategy to evaluate and minimize the potential risks associated with impurities during the manufacturing process. nih.govacs.orgscilit.com

Table 1: Key Stages of Risk Assessment for Pharmaceutical Impurities

| Stage | Description | Tools and Approaches |

|---|---|---|

| Risk Identification | Systematically identifying potential impurities from all possible sources. | Process Mapping, Fishbone Diagrams, Analysis of Synthetic Route. raps.org |

| Risk Analysis | Estimating the risk associated with each impurity based on probability and severity. | In Silico Toxicology Predictions, Review of Existing Data. gradientcorp.com |

| Risk Evaluation | Comparing the identified and analyzed risks against acceptance criteria. | Comparison with Regulatory Thresholds, Safety Data Evaluation. ideagen.com |

| Risk Control | Implementing measures to reduce or eliminate unacceptable risks. | Process Optimization, Raw Material Control, Purification Steps. raps.org |

| Risk Communication | Sharing information about risks and their management among stakeholders. | Internal Reports, Regulatory Submissions. ideagen.com |

| Risk Review | Periodically reviewing the risk management process and its outcomes. | Change Control, Annual Product Reviews. ideagen.com |

Strategies for Mitigation of Cetirizine Impurity C Dihydrochloride Formation

Mitigating the formation of this compound requires a deep understanding of the cetirizine synthesis process. Different synthetic routes for cetirizine dihydrochloride have been explored, each with its own potential for impurity formation. ijsrset.comresearchgate.net The formation of impurities is often linked to the starting materials, intermediates, and the specific reaction conditions employed. ijsrset.com

One of the primary strategies for mitigating impurity formation is the careful selection and control of starting materials and reagents. For instance, impurities present in key starting materials can react to form new impurities in the final product. ijsrset.com Therefore, stringent specifications for raw materials are essential.

Process optimization is another critical strategy. This involves adjusting reaction parameters such as temperature, pH, reaction time, and the type of solvent to minimize the formation of unwanted side products. google.com For example, in the synthesis of cetirizine, the use of a ternary solvent system and specific proportions of reactants has been shown to improve the conversion of the ethanolic precursor and reduce the formation of certain impurities. google.com

The "purge" factor, which describes the removal of an impurity through subsequent manufacturing steps, is also a key consideration. acs.org Effective purification techniques, such as crystallization, chromatography, and extraction, can be employed to remove this compound from the final API. The efficiency of these purification steps should be validated to ensure consistent removal of the impurity to acceptable levels.

In some cases, redesigning the synthetic route may be necessary to avoid the formation of problematic impurities altogether. sciencescholar.us By understanding the mechanism of impurity formation, it may be possible to choose an alternative synthetic pathway that is less prone to generating this compound.

Development and Certification of Reference Standards for Analytical Quality Control

Accurate detection and quantification of impurities are fundamental to quality control. This requires the availability of highly characterized reference standards. jstar-research.comintertek.com A reference standard is a well-characterized material used to test the identity, strength, quality, and purity of a substance for pharmaceutical use. jstar-research.com For this compound, a specific reference standard is necessary for its reliable identification and quantification in batches of cetirizine API. glppharmastandards.combiosynth.com

The development of a reference standard for an impurity involves several key steps. First, the impurity needs to be isolated from the API, often using techniques like preparative high-performance liquid chromatography (HPLC). ijsrset.comasianpubs.org Once isolated, the impurity's structure must be unequivocally confirmed through various analytical techniques, including mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. asianpubs.org In many cases, the synthesis of the impurity is also undertaken to confirm its structure and to produce a larger quantity for use as a reference standard. ijsrset.comasianpubs.org

The certification of a reference standard involves a comprehensive characterization to establish its identity, purity, and potency. jstar-research.comresearchgate.net This typically includes:

Physical Appearance: A description of the physical state and color of the material. jstar-research.com

Identification Tests: At least two independent tests to confirm the structure, such as NMR, infrared (IR) spectroscopy, or mass spectrometry. jstar-research.com

Purity Determination: Chromatographic methods like HPLC or gas chromatography (GC) are used to determine the area percentage purity and the impurity profile. jstar-research.com

Water Content: Determined by methods like Karl Fischer titration. jstar-research.com

Residual Solvents: Measured by GC. jstar-research.com

Inorganic Impurities: Assessed by tests such as residue on ignition or sulfated ash. jstar-research.com

Pharmacopoeias like the British Pharmacopoeia (BP) provide certified reference standards for cetirizine impurities. sigmaaldrich.com These primary standards are crucial for laboratories to ensure the accuracy and validity of their analytical results. intertek.com When a pharmacopoeial standard is not available, a non-compendial (secondary) reference standard must be established and qualified. intertek.com

Table 2: Analytical Techniques for Characterization of Reference Standards

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. jstar-research.com |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. jstar-research.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation. jstar-research.com |

| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of identity. jstar-research.com |

| Karl Fischer Titration | Determination of water content. jstar-research.com |

| Gas Chromatography (GC) | Analysis of residual solvents. jstar-research.com |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and potency. glppharmastandards.com |

Integration of Quality by Design (QbD) Principles in Impurity Management

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. iajps.comresearchgate.netresearchgate.netnih.govgsconlinepress.com The principles of QbD are highly applicable to the management of impurities, including this compound. bohrium.comacdlabs.com

The QbD approach to impurity management involves the following key elements:

Quality Target Product Profile (QTPP): This defines the desired quality attributes of the final drug product, including the acceptable limits for impurities. nih.gov

Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The level of this compound is a CQA for cetirizine API. nih.gov

Risk Assessment: As discussed in section 6.1, risk assessment is used to identify and prioritize potential sources of variability that can affect CQAs. researchgate.net This includes identifying the critical material attributes (CMAs) of raw materials and the critical process parameters (CPPs) of the manufacturing process that could impact the formation of this compound.

Design Space: A design space is the multidimensional combination and interaction of input variables (e.g., CMAs and CPPs) that has been demonstrated to provide assurance of quality. researchgate.netbohrium.com By establishing a design space for the cetirizine synthesis process, manufacturers can ensure that operation within this space will consistently produce an API with acceptable levels of this compound.

Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. iajps.comnih.gov The control strategy for this compound would include controls on incoming materials, in-process controls, and final product specifications.

Continual Improvement: The product lifecycle approach of QbD encourages the continual improvement of the manufacturing process to enhance product quality. researchgate.netgillsprocess.com

By integrating QbD principles, pharmaceutical manufacturers can move from a reactive, "testing-to-release" approach to a proactive, "quality-by-design" approach for impurity management. This leads to a more robust and reliable manufacturing process, reduced batch-to-batch variability, and ultimately, a safer and more effective drug product. researchgate.net Although the adoption of full QbD in regulatory submissions has been gradual, the use of QbD elements is increasing, indicating a promising trend towards its standard implementation in pharmaceutical development. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cetirizine |

| This compound |

| Cetirizine dihydrochloride |

| Hydroxyzine |

| Sodium chloroacetate |

Regulatory Landscape and Pharmacopoeial Compliance

International Council for Harmonisation (ICH) Guidelines on Impurities (e.g., Q3A, Q3B)

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). jpionline.orgslideshare.net These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. For Cetirizine (B192768), which typically has an MDD of 10 mg, these thresholds are pivotal in defining the control strategy for Cetirizine Impurity C dihydrochloride (B599025).

The ICH Q3A and Q3B guidelines set specific thresholds for when an impurity must be identified and quantified. The identification threshold is the limit above which an impurity's structure must be determined. ich.org For a drug with an MDD between 10 mg and 100 mg, the identification threshold is 0.20% or 1 mg total daily intake (TDI), whichever is lower. The quantification threshold , often aligned with the reporting threshold, is the level at which an impurity must be accurately measured. pda.org

The reporting threshold is the level above which an impurity must be reported in a drug substance specification. fda.gov According to ICH Q3A, for a drug with an MDD of up to 2 g/day , this threshold is 0.05%. ich.org Any impurity found at or above this level must be documented. The control limit , or acceptance criterion, for a specified impurity like Cetirizine Impurity C dihydrochloride is the maximum level permitted in the drug substance. This limit is proposed by the manufacturer based on batch data, stability studies, and toxicological assessments, and is subject to regulatory approval. ich.org

Table 1: ICH Thresholds for Impurities in New Drug Substances (for MDD ≤ 2g/day)

| Threshold Type | Value |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg TDI (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg TDI (whichever is lower) |

This table is based on the general principles of ICH Q3A(R2) and may vary based on specific drug characteristics. ich.orgpda.org

Compliance with European Pharmacopoeia (EP) and United States Pharmacopoeia (USP) Standards for Cetirizine Impurities

Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established monographs for Cetirizine Dihydrochloride that include specific limits for impurities. These pharmacopoeial standards are legally binding in their respective regions and are essential for ensuring the quality of cetirizine products.

The European Pharmacopoeia monograph for Cetirizine Dihydrochloride lists Cetirizine impurity C as a specified impurity. drugfuture.comsigmaaldrich.com The monograph sets a specific limit for this impurity, typically expressed as a percentage of the API. For specified impurities, including impurity C, the EP sets a limit of not more than 0.1%. drugfuture.com

The United States Pharmacopeia also provides a monograph for Cetirizine Hydrochloride, which outlines tests and acceptance criteria for related compounds. uspnf.comuspnf.com Cetirizine related compound C is a specified impurity, and its limit is controlled to ensure product quality. pharmaceresearch.comsigmaaldrich.com The USP monograph provides detailed chromatographic procedures for the detection and quantification of impurities. shimadzu.com

Table 2: Pharmacopoeial Limits for Cetirizine Impurity C

| Pharmacopoeia | Impurity Name | Acceptance Criterion |

| European Pharmacopoeia (EP) | Cetirizine impurity C | ≤ 0.1% |

| United States Pharmacopeia (USP) | Cetirizine Related Compound C | Specified and controlled |

Limits are subject to the current version of the respective pharmacopoeia. drugfuture.comuspnf.com

Significance of this compound in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) Submissions

The control of impurities is a fundamental component of the Chemistry, Manufacturing, and Controls (CMC) section of both New Drug Applications (NDAs) and Abbreviated New Drug Applications (ANDAs).

For an NDA , which is submitted for a new drug, the applicant must provide a comprehensive impurity profile. This includes the identification, characterization, and justification for the proposed acceptance criteria for all impurities, including this compound. fda.report The regulatory agency reviews this information to assess the safety and quality of the new drug.

In an ANDA submission for a generic drug, the applicant must demonstrate that their product's impurity profile is comparable to that of the Reference Listed Drug (RLD). fda.govfda.govpharmtech.com The levels of this compound must be the same as or lower than those in the RLD. regulations.gov If a new impurity is present or an existing impurity is at a higher level, the applicant must provide a qualification study to justify the new level. fda.gov Failure to adequately control specified impurities like Cetirizine Impurity C can result in the rejection of the application. fda.gov

Future Research Directions and Methodological Advancements

Development of Novel, Environmentally Benign Analytical Techniques for Impurity Detection

The pharmaceutical industry is increasingly adopting Green Analytical Chemistry (GAC) principles to minimize the environmental impact of its quality control processes. nrigroupindia.comijirt.org Traditional analytical methods, like High-Performance Liquid Chromatography (HPLC), often generate significant quantities of hazardous waste due to the use of toxic organic solvents. ekb.eg

Future research is focused on developing eco-friendly analytical techniques for the detection of cetirizine (B192768) impurities. nrigroupindia.com This includes the move towards Ultra-High-Performance Liquid Chromatography (UHPLC), which reduces solvent consumption and analysis time, and the exploration of safer, renewable solvents like ethanol (B145695) or water to replace more hazardous ones. researchgate.netresearchgate.net

Key advancements in green analytical techniques include:

Supercritical Fluid Chromatography (SFC): This technique uses supercritical carbon dioxide as a primary mobile phase, which is non-toxic and easily removed from the sample. ijirt.org

Miniaturization: The adoption of compact methods and smaller particle sizes in chromatography columns decreases the consumption of solvents and energy. researchgate.net

Alternative Solvent Selection: Replacing toxic organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a primary goal. ijirt.org

MS-Compatible Buffers: Developing methods that use volatile, MS-compatible buffers like ammonium (B1175870) formate (B1220265) can eliminate the need for non-volatile ion-pairing reagents, simplifying sample preparation and reducing waste. waters.com

The application of these green techniques aims to create analytical methods that are not only environmentally sustainable but also maintain or even improve upon the sensitivity and reliability of existing methods for detecting impurities like Cetirizine Impurity C dihydrochloride (B599025). ekb.egresearchgate.net

In-depth Mechanistic Studies of Impurity Formation to Inform Process Chemistry

A thorough understanding of how impurities are formed is fundamental to developing robust manufacturing processes that minimize their presence. ijsrset.com For Cetirizine Impurity C, its structure suggests it is a process-related impurity, likely arising from specific starting materials or side reactions during the synthesis of the cetirizine API.

The structure of Impurity C differs from cetirizine in the position of the chlorine atom on the phenyl ring (2-chloro instead of 4-chloro). veeprho.compharmaceresearch.com This strongly indicates that the impurity originates from a chlorinated starting material isomer, specifically 1-[(2-chlorophenyl)phenylmethyl]piperazine, being present in the raw materials used for the synthesis.

Future research in this area will focus on:

Route Tracing: Detailed analysis of the synthetic pathway to pinpoint the exact stage where the impurity is introduced or formed.

Reaction Kinetics: Studying the kinetics of the impurity-forming side reaction to understand how factors like temperature, pH, and reactant concentration influence its rate.

Computational Fluid Dynamics (CFD): Using CFD to model and simulate fluid dynamics within reactors can help optimize mixing and reaction conditions to disfavor the formation of unwanted by-products. researchgate.netijper.orgiwakiamerica.com By analyzing flow patterns, CFD can help identify and eliminate "dead zones" or "hot spots" that might contribute to impurity generation. iwakiamerica.com

Quality by Design (QbD): Implementing QbD principles allows for a systematic approach to process development. iajps.comacdlabs.com This involves identifying critical process parameters that affect impurity formation and establishing a design space within which the process can operate to consistently produce a high-quality product with minimal impurities. iajps.comtechnologynetworks.com

By elucidating the precise mechanism of formation, process chemists can devise targeted strategies, such as stricter controls on starting material purity or optimization of reaction conditions, to effectively control the levels of Cetirizine Impurity C in the final drug substance. iajps.comijsrset.com

Advanced Computational Modeling for Impurity Prediction and Risk Assessment

In silico, or computational, tools are becoming indispensable in modern drug development for predicting and assessing the risks associated with impurities. nih.gov These methods can save significant time and resources compared to traditional experimental testing. youtube.com

For Cetirizine Impurity C, computational models can be employed in several key areas:

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models are used to predict the potential toxicity of an impurity based on its chemical structure. nih.govnih.gov Expert systems like DEREK and CASE can identify structural alerts within the molecule that may be associated with toxicity endpoints such as mutagenicity or carcinogenicity. nih.gov This allows for an early assessment of the impurity's potential harm, even before it is synthesized. youtube.comyoutube.com

ADME Profiling: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of an impurity. nih.gov This helps in understanding how the impurity might behave in the body, which is crucial for a comprehensive safety assessment.

Process Simulation: As mentioned, CFD models can simulate the manufacturing process to predict how operational parameters might influence the formation of impurities. pharmtech.comsynergbiopharma.com This allows for process optimization in a virtual environment, reducing the need for extensive and costly laboratory experiments.

The integration of these computational approaches provides a powerful framework for proactive impurity management, enabling scientists to anticipate potential issues and design safer, more robust manufacturing processes.

Enhanced Strategies for Impurity Reference Standard Preparation and Certification

Accurate analytical testing relies on the availability of high-purity reference standards. pharmaceutical-technology.com For impurities like Cetirizine Impurity C dihydrochloride, obtaining these standards can be challenging, often requiring custom synthesis. pharmaceutical-technology.comsynthinkchemicals.com

A reference standard is a well-characterized compound used as a benchmark for confirming the identity and purity of a substance. epichem.com The process of preparing and certifying an impurity reference standard is a meticulous one.

Key strategies and considerations include:

Custom Synthesis: When a reference standard is not commercially available, it must be prepared via custom organic synthesis. fbpharmtech.comenamine.nettoref-standards.com This involves designing a synthetic route, executing the reactions, and purifying the final compound to a very high degree. fbpharmtech.comepichem.com

Thorough Characterization: The synthesized material must be rigorously characterized to confirm its identity and purity. synthinkchemicals.com This involves a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. fbpharmtech.com

Mass Spectrometry (MS) to confirm the molecular weight. fbpharmtech.com

HPLC to determine purity. fbpharmtech.com

Other tests like Karl Fischer titration for water content and elemental analysis. fbpharmtech.com

Certification: The fully characterized material is then certified, and a Certificate of Analysis (CoA) is issued, detailing all the analytical data that establishes its identity and purity. toref-standards.comsynthinkchemicals.com

Supplier Qualification: Sourcing reference standards from reputable suppliers who provide comprehensive characterization data is crucial for regulatory compliance. enamine.net

The availability of a certified reference standard for this compound is essential for validating analytical methods and for the accurate quantification of this impurity in routine quality control of the cetirizine API. fbpharmtech.compharmtech.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Cetirizine Impurity C dihydrochloride in oral formulations?

- Methodology : High-Performance Liquid Chromatography (HPLC) with gradient elution is the primary method. Use a CAPCELL PAK C18 column (4.6 mm × 250 mm, 5 μm) with a mobile phase of acetonitrile-water (pH 1.5 adjusted with phosphoric acid) for separation. Detection at 230 nm ensures specificity. For structural confirmation, employ UPLC-HRMS (e.g., ACQUITY UPLC HSS-C18 column) coupled with mass spectrometry to analyze fragmentation patterns and ion characteristics .

- Critical Parameters : Optimize gradient conditions to resolve diastereomers (e.g., propylene glycol or glyceride esters), which are common co-eluting impurities in cetirizine formulations .

Q. How does the formulation process influence the generation of this compound?

- Key Findings : Impurity formation is linked to excipient compatibility. For example, esterification between cetirizine and excipients like propylene glycol or lactose generates diastereomeric impurities during storage or processing. Conduct compatibility tests (e.g., forced degradation studies under acidic/alkaline conditions) to identify pathways .

- Mitigation : Reformulate using non-reactive excipients or adjust pH to minimize esterification. Monitor impurities at multiple stages (raw material, intermediate, final product) .

Advanced Research Questions

Q. How can non-targeted impurity profiling resolve discrepancies in impurity levels between generic and originator cetirizine products?

- Methodology : Apply liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with full-scan data-dependent MS/MS. Use multivariate analysis (e.g., PCA, OPLS-DA) to differentiate impurity profiles. For example, a study identified 16 differential impurities in generic cetirizine tablets, including uncharacterized byproducts from synthesis or degradation .

- Data Interpretation : Compare HRMS<sup>2</sup> spectra with reference standards (e.g., ACI 030215 or ACI 030217) to assign structures. Resolve contradictions in impurity levels by assessing batch-to-batch variability or excipient interactions .

Q. What strategies are effective in elucidating the structural identity of unknown impurities co-eluting with this compound?

- Approach : Combine chromatographic separation with nuclear magnetic resonance (NMR) and HRMS. For instance, isolate impurities via preparative HPLC, then analyze <sup>1</sup>H/<sup>13</sup>C-NMR to confirm ester linkages or stereochemistry. Cross-validate with synthetic reference standards (e.g., CAS 126517-38-2 for Cetirizine Impurity A) .

- Case Study : In cetirizine oral solutions, two diastereomeric pairs (propylene glycol and glyceride esters) were identified by matching retention times and MS/MS fragmentation with synthesized impurities .

Q. How can stability-indicating methods address contradictory data on impurity kinetics in accelerated stability studies?

- Protocol : Design forced degradation studies (e.g., 40°C/75% RH for 6 months) and monitor impurity growth using stability-indicating HPLC. For Cetirizine Impurity C, validate method specificity by spiking degradation products (e.g., 4-chlorobenzophenone, ACI 020403) into samples .

- Resolution of Contradictions : Discrepancies often arise from differences in excipient composition or packaging (e.g., light exposure). Use multivariate regression to correlate impurity levels with storage conditions .

Methodological Guidelines

Q. What validation parameters are critical for ensuring regulatory compliance in impurity quantification?

- Requirements : Follow ICH Q2(R1) guidelines. Validate for specificity, linearity (1–120% of specification limit), accuracy (recovery 98–102%), and precision (RSD ≤2%). Include system suitability tests (e.g., resolution ≥2.0 between Impurity C and cetirizine) .

- Case Example : A validated HPLC method achieved LOQ ≤0.05% for Cetirizine Impurity C using a 20 mmol·L<sup>−1</sup> ammonium acetate-methanol gradient .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.